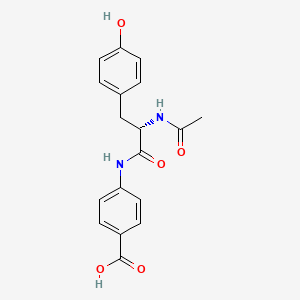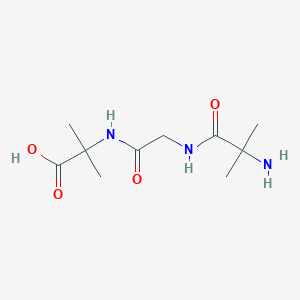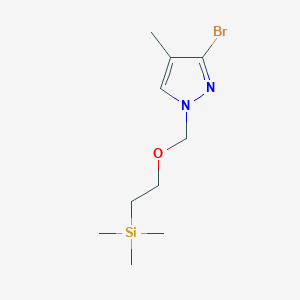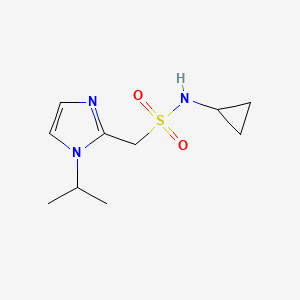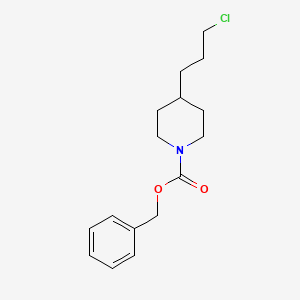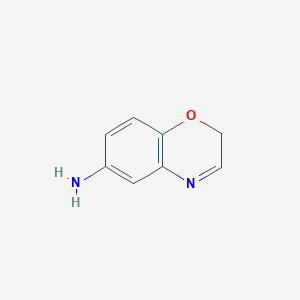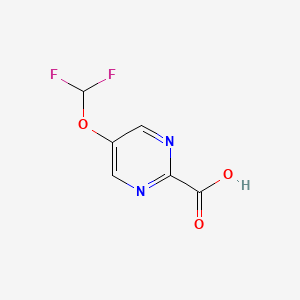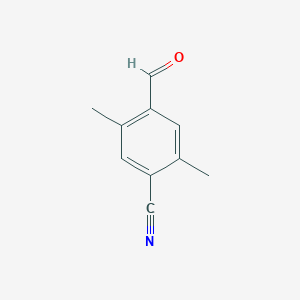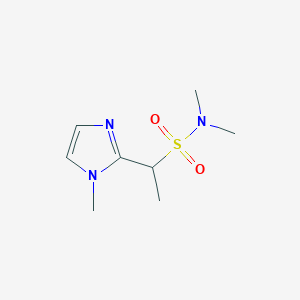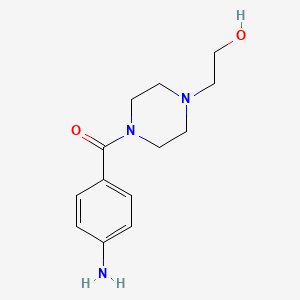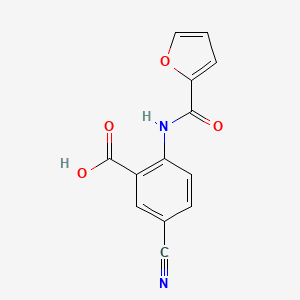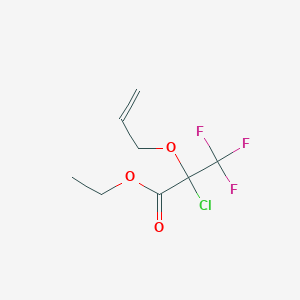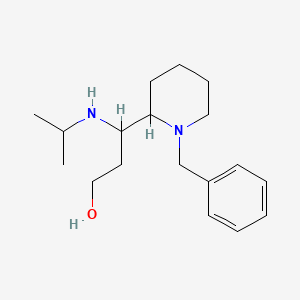
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol is a complex organic compound that features a piperidine ring substituted with a benzyl group and an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate can then be reacted with isopropylamine and a suitable aldehyde or ketone to form the final product. Reaction conditions such as temperature, solvent, and catalysts would need to be optimized for each step to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and scalability. Purification methods such as crystallization, distillation, or chromatography would be employed to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the isopropylamino group.
3-(Isopropylamino)propan-1-ol: Contains the isopropylamino group but lacks the piperidine ring and benzyl group.
Uniqueness
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C18H30N2O |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-2-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C18H30N2O/c1-15(2)19-17(11-13-21)18-10-6-7-12-20(18)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-19,21H,6-7,10-14H2,1-2H3 |
Clé InChI |
YEMXGGYLQTUABN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(CCO)C1CCCCN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


